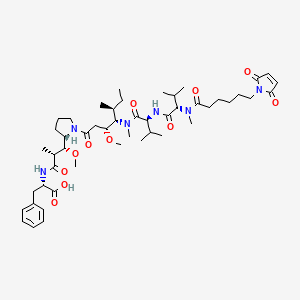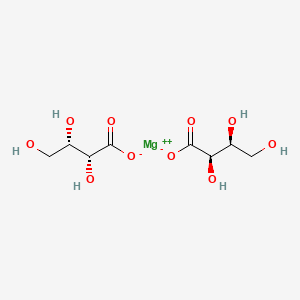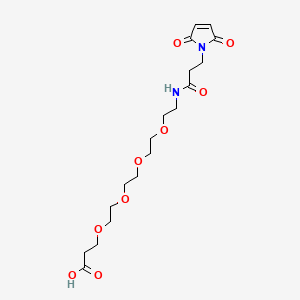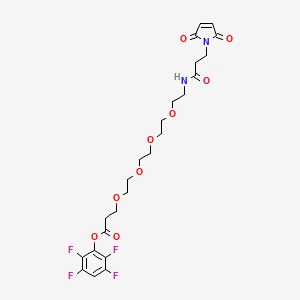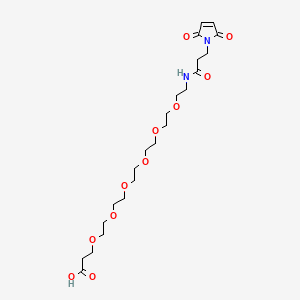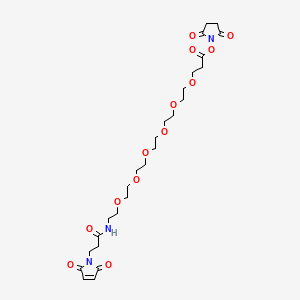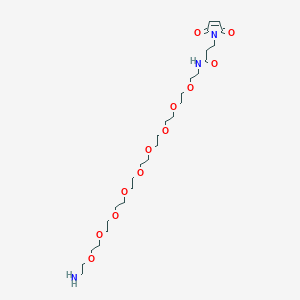
PROTAC Mcl1 degrader-1
Descripción general
Descripción
PROTAC Mcl1 degrader-1, also known as compound C3, is a proteolysis targeting chimera (PROTAC) based on Cereblon ligand . It is a potent and selective inhibitor of Mcl-1, a member of the Bcl-2 family, with an IC50 of 0.78 μM . It also inhibits Bcl-2 with an IC50 of 0.54 μM .
Synthesis Analysis
The synthesis of PROTAC Mcl1 degrader-1 involves introducing the E3 ligase cereblon (CRBN)-binding ligand pomalidomide to Mcl-1 inhibitor S1-6 with μM-range affinity . The process of designing soluble PROTACs involves measuring the thermodynamic solubilities of commercial PROTACs and evaluating the performance of common solubility models .Molecular Structure Analysis
The molecular structure of PROTAC Mcl1 degrader-1 is complex and involves a ligand that binds a protein of interest (POI) and a covalently linked ligand of an E3 ubiquitin ligase . The molecular weight of PROTAC Mcl1 degrader-1 is 909.84 .Chemical Reactions Analysis
The chemical reactions involved in the action of PROTAC Mcl1 degrader-1 include the ubiquitination and proteasomal degradation of Mcl-1 . This is achieved by introducing the E3 ligase cereblon (CRBN)-binding ligand pomalidomide to Mcl-1 inhibitor S1-6 .Physical And Chemical Properties Analysis
The physical and chemical properties of PROTAC Mcl1 degrader-1 include a molecular weight of 909.84 . It is a solid substance with a light yellow to yellow color . It has a solubility of 50 mg/mL in DMSO .Aplicaciones Científicas De Investigación
Major Advances in Emerging Degrader Technologies
Degrader technologies, including proteolysis-targeting chimeras (PROTACs) like PROTAC Mcl1 degrader-1, are increasingly gaining interest in academia and the pharmaceutical industry. They offer a novel pharmaceutical development approach by catalytically degrading disease-causing proteins. The molecular design of PROTACs is varied, leading to the creation of classical PROTACs and atypical ones such as nucleic acid-based PROTACs. Alternatives like lysosome-targeting chimeras (LYTACs) and macroautophagy degradation targeting chimeras (MADTACs) are also being explored, leveraging different degradation mechanisms. This rich diversity in degrader technologies points to a promising future in treating conditions like cancer and viral infections through targeted protein and RNA degradation (Luo et al., 2022).
Optical Control of Targeted Protein Degradation
Emerging technologies are exploring the use of light to control protein degradation induced by PROTACs. Light-responsive degraders enable precise temporal and spatial control of protein levels, which not only makes them valuable research tools but also potential candidates for precision medicine. The integration of light as a stimulus in the PROTAC mechanism opens new avenues for therapeutic interventions, allowing for more targeted and controlled treatment approaches (Reynders & Trauner, 2021).
The Therapeutic Potential of PROTACs
PROTACs are being recognized for their unique mechanism of action, different from traditional inhibitors. They have the potential to modulate target biology in novel ways and are expected to lead to new medicines for treating a variety of diseases. The development of PROTACs as therapeutic agents is particularly promising because of their modular composition, which presents both opportunities and challenges in securing robust intellectual property. The field is rapidly evolving, and the need for novel and differentiated PROTAC medicines is evident (Benowitz et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
N'-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethyl]-N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]hexanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H45BrN6O8S/c46-27-15-17-28(18-16-27)61-35-21-19-32-39-29(35)9-7-10-30(39)42(57)51(43(32)58)26-25-49-37(54)14-4-3-13-36(53)48-24-6-2-1-5-23-47-33-12-8-11-31-40(33)45(60)52(44(31)59)34-20-22-38(55)50-41(34)56/h7-12,15-19,21,34,47H,1-6,13-14,20,22-26H2,(H,48,53)(H,49,54)(H,50,55,56) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORXNUWYWZOREQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)CCCCC(=O)NCCN4C(=O)C5=C6C(=C(C=C5)SC7=CC=C(C=C7)Br)C=CC=C6C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H45BrN6O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PROTAC Mcl1 degrader-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




